molecular formula C5H12BBrO2 B045191 (5-Bromopentyl)boronic acid CAS No. 120986-85-8

(5-Bromopentyl)boronic acid

Cat. No.: B045191
CAS No.: 120986-85-8
M. Wt: 194.87 g/mol
InChI Key: RCBNHBWNONFWHR-UHFFFAOYSA-N
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Description

(5-Bromopentyl)boronic acid is an organoboron compound with the molecular formula C5H12BBrO2 It is characterized by the presence of a boronic acid group attached to a five-carbon chain that terminates in a bromine atom

Mechanism of Action

Target of Action

(5-Bromopentyl)boronic acid, also known as 5-BROMOPENTYLBORONIC ACID, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mode of Action

The mode of action of this compound involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron reagents initially employed for SM coupling were alkenylboranes and catechol boronic esters, both conveniently obtained through the hydroboration of terminal alkynes .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -6.53 cm/s .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, and the success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed in a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (5-Bromopentyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of 5-bromopentene followed by oxidation. The reaction typically proceeds as follows:

    Hydroboration: 5-bromopentene is treated with diborane (B2H6) in tetrahydrofuran (THF) to form the corresponding borane intermediate.

    Oxidation: The borane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: (5-Bromopentyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, making it valuable for constructing complex organic molecules.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or carboxylic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).

    Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents (e.g., dimethylformamide).

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl or alkyl-aryl compounds.

    Oxidation: Formation of alcohols or carboxylic acids.

    Substitution: Formation of substituted pentylboronic acid derivatives.

Scientific Research Applications

(5-Bromopentyl)boronic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.

    Industry: It is used in the synthesis of advanced materials, such as polymers and sensors, due to its reactivity and functional group compatibility.

Comparison with Similar Compounds

(5-Bromopentyl)boronic acid can be compared with other boronic acids, such as:

    Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the bromine functionality.

    Methylboronic acid: Simpler structure with different reactivity and applications.

    (4-Bromobutyl)boronic acid: Similar structure but with a shorter carbon chain.

Uniqueness: this compound is unique due to its combination of a boronic acid group and a bromine atom on a five-carbon chain

Properties

IUPAC Name

5-bromopentylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BBrO2/c7-5-3-1-2-4-6(8)9/h8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBNHBWNONFWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558817
Record name (5-Bromopentyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120986-85-8
Record name (5-Bromopentyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120986-85-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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